N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
N~2~-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-5-CYCLOPROPYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that features a unique combination of indole, pyrazolo[1,5-a]pyrimidine, and carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-5-CYCLOPROPYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the indole derivative. The indole moiety can be synthesized through various methods, including Fischer indole synthesis and Bartoli indole synthesis . The pyrazolo[1,5-a]pyrimidine core is then constructed using cyclization reactions involving appropriate precursors . The final step involves the coupling of the indole and pyrazolo[1,5-a]pyrimidine units under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the process .
Chemical Reactions Analysis
Types of Reactions
N~2~-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-5-CYCLOPROPYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole and pyrazolo[1,5-a]pyrimidine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., KMnO4, CrO3), reducing agents (e.g., LiAlH4, NaBH4), and nucleophiles (e.g., amines, thiols) . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N~2~-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-5-CYCLOPROPYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N2-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-5-CYCLOPROPYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects . For example, it may inhibit kinases involved in cell signaling pathways, thereby preventing cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives and pyrazolo[1,5-a]pyrimidine analogs . Examples include:
Indole-3-carboxaldehyde: Known for its biological activities, including anticancer and antimicrobial properties.
Pyrazolo[1,5-a]pyrimidine derivatives: Studied for their potential as kinase inhibitors and anticancer agents.
Uniqueness
N~2~-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-5-CYCLOPROPYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C21H17ClF3N5O |
---|---|
Molecular Weight |
447.8 g/mol |
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C21H17ClF3N5O/c22-13-3-4-15-14(7-13)12(10-27-15)5-6-26-20(31)17-9-19-28-16(11-1-2-11)8-18(21(23,24)25)30(19)29-17/h3-4,7-11,27H,1-2,5-6H2,(H,26,31) |
InChI Key |
SMIJYUVKPPYKEE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)NCCC4=CNC5=C4C=C(C=C5)Cl |
Origin of Product |
United States |
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